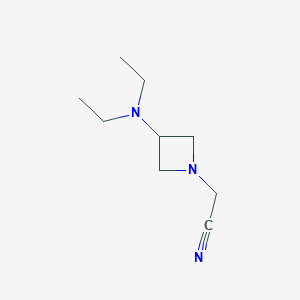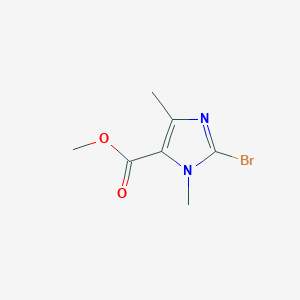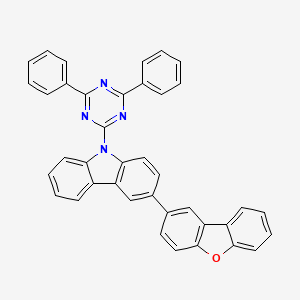
3,3,5,5-tetramethylhexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-tetramethylhexanoic acid: is an organic compound with the molecular formula C10H20O2 It is a branched-chain fatty acid characterized by the presence of four methyl groups attached to the hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-tetramethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,3-dimethylbutanoic acid, with an appropriate alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide, such as methyl iodide, to introduce the additional methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5,5-tetramethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,3,5,5-tetramethylhexanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of branched-chain fatty acids on cellular processes and metabolism. It may also serve as a model compound for investigating the behavior of similar fatty acids in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting metabolic disorders and inflammation. Its structural features may contribute to its efficacy and selectivity in interacting with specific biological targets.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including lubricants, plasticizers, and surfactants. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of 3,3,5,5-tetramethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s branched structure may influence its binding affinity and selectivity for certain enzymes or receptors. For example, it may inhibit or activate metabolic enzymes involved in fatty acid metabolism, leading to changes in cellular energy production and storage.
Comparaison Avec Des Composés Similaires
- 2,2,3,5-tetramethylhexanoic acid
- 3,3,4,4-tetramethylhexanoic acid
- 3,3,5,5-tetramethylheptanoic acid
Comparison: Compared to these similar compounds, 3,3,5,5-tetramethylhexanoic acid is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and biological activity. The presence of four methyl groups in a symmetrical arrangement may enhance its stability and resistance to metabolic degradation, making it a promising candidate for various applications.
Propriétés
Numéro CAS |
1135681-77-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)6-8(11)12/h6-7H2,1-5H3,(H,11,12) |
Clé InChI |
WRPPDRMFGQJMAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


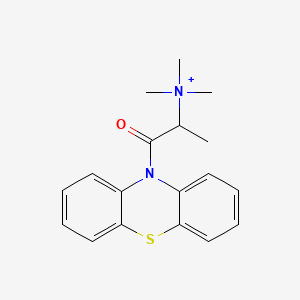
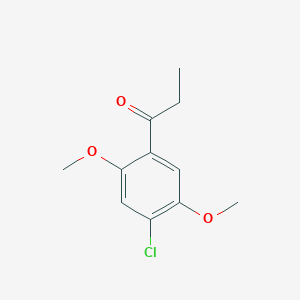
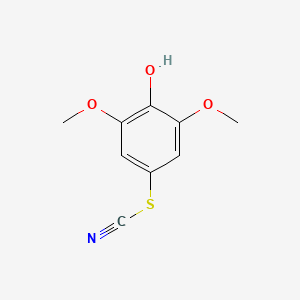
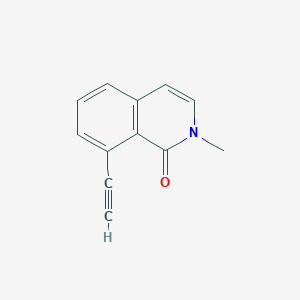
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
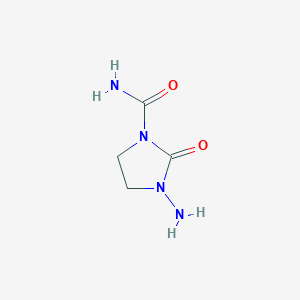
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
